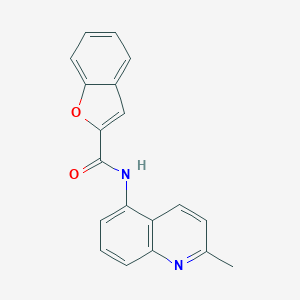![molecular formula C19H21ClN2O2 B243777 N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, also known as CM-ET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CM-ET is a benzamide derivative that exhibits a unique combination of properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide may also inhibit the production of other pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further reducing inflammation and pain.
Biochemical and Physiological Effects
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. The compound has been shown to reduce the production of prostaglandins, IL-1β, and TNF-α, leading to a reduction in inflammation, pain, and fever. N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has also been shown to exhibit a good safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the limitations of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide is its limited solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects.
Orientations Futures
There are several future directions for the research on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide. One potential direction is the development of novel drugs based on N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide for the treatment of various diseases, including arthritis, cancer, and fever. Another direction is the investigation of the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects. Additionally, further studies are needed to explore the potential applications of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide in other fields, such as materials science and catalysis.
Conclusion
In conclusion, N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, or N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide, is a chemical compound that exhibits promising anti-inflammatory, analgesic, and antipyretic effects. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. Further studies are needed to fully understand the mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide and its potential side effects, as well as to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide involves the reaction between 4-ethylbenzoic acid and 3-chloro-4-(morpholin-4-yl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound exhibits promising anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the development of novel drugs for the treatment of various diseases, including arthritis, cancer, and fever.
Propriétés
Formule moléculaire |
C19H21ClN2O2 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-14-3-5-15(6-4-14)19(23)21-16-7-8-18(17(20)13-16)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Clé InChI |
JKCPTJFONRIKBW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
